molecular formula C15H14N4O3 B11409283 methyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate

methyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate

Cat. No.: B11409283
M. Wt: 298.30 g/mol
InChI Key: CIOFJDNZWWINQU-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings. The presence of a phenyl group and a methyl ester moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

The synthesis of methyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-amino-3-methyl-1-phenylpyrazole with appropriate aldehydes or ketones, followed by cyclization and esterification reactions . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield of the final product .

Mechanism of Action

The mechanism of action of methyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, such as receptors and signaling proteins, to exert its anti-inflammatory and antimicrobial effects .

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

methyl 2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanoate

InChI

InChI=1S/C15H14N4O3/c1-10(15(21)22-2)18-9-16-13-12(14(18)20)8-17-19(13)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

CIOFJDNZWWINQU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3

Origin of Product

United States

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